![molecular formula C20H15NO B13843370 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime is a polycyclic aromatic hydrocarbon derivative It is structurally related to benzo[a]pyrene, a well-known environmental pollutant and carcinogen
Méthodes De Préparation
The synthesis of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime typically involves the following steps:
Starting Material: The synthesis begins with benzo[a]pyrene, which undergoes a series of chemical transformations.
Oxidation: Benzo[a]pyrene is oxidized to form 9,10-dihydrobenzo[a]pyren-7(8H)-one.
Oximation: The ketone group in 9,10-dihydrobenzo[a]pyren-7(8H)-one is converted to an oxime group using hydroxylamine hydrochloride under acidic conditions.
Analyse Des Réactions Chimiques
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxime group back to a ketone or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Applications De Recherche Scientifique
9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer research, due to its structural similarity to known carcinogens.
Industry: While not widely used industrially, it serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons in various industrial processes.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime involves its interaction with cellular components. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s ability to intercalate into DNA strands disrupts normal cellular processes, making it a valuable tool for studying mutagenesis and carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime include:
Benzo[a]pyrene: A well-known carcinogen, structurally similar but without the oxime group.
7,8-Dihydro-7,8-dihydroxybenzo[a]pyrene 9,10-oxide: Another derivative of benzo[a]pyrene, known for its mutagenic properties.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A metabolite of benzo[a]pyrene, highly reactive and forms DNA adducts.
The uniqueness of this compound lies in its oxime functional group, which imparts different chemical reactivity and biological interactions compared to its parent compound and other derivatives.
Propriétés
Formule moléculaire |
C20H15NO |
|---|---|
Poids moléculaire |
285.3 g/mol |
Nom IUPAC |
(NZ)-N-(9,10-dihydro-8H-benzo[a]pyren-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C20H15NO/c22-21-18-6-2-5-15-16-10-9-13-4-1-3-12-7-8-14(11-17(15)18)20(16)19(12)13/h1,3-4,7-11,22H,2,5-6H2/b21-18- |
Clé InChI |
GTDIHTYSTGYSPA-UZYVYHOESA-N |
SMILES isomérique |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)/C(=N\O)/C1 |
SMILES canonique |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(=NO)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


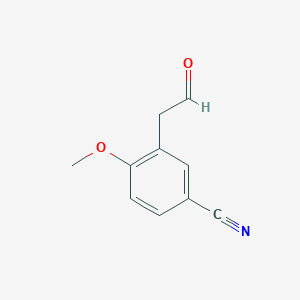
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
![6-[(4-propan-2-ylphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13843301.png)
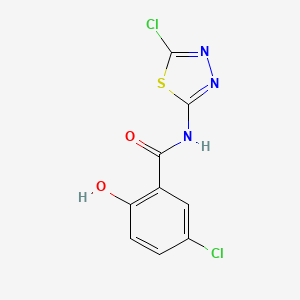
![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
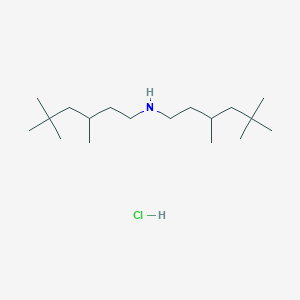

![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
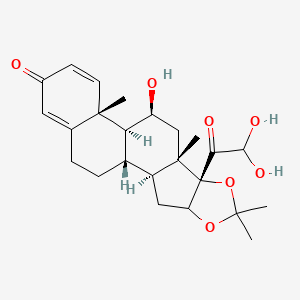
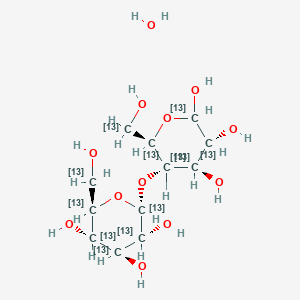

![N-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]propanamide](/img/structure/B13843355.png)
